Arachidonoyl CoA (triammonium)
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Overview
Description
Arachidonoyl CoA (triammonium) is a biochemical compound that plays a crucial role in various metabolic pathways. It is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of arachidonic acid . This compound is used as a substrate in the synthesis of arachidonoyl amino acids and directly interacts with FadR to inhibit binding at its DNA targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arachidonoyl CoA (triammonium) can be synthesized through the enzymatic activation of arachidonic acid by acyl-CoA synthetase . The reaction involves the conversion of arachidonic acid into arachidonoyl-CoA in the presence of ATP and coenzyme A. The enzyme catalyzes the formation of a thioester bond between the carboxyl group of arachidonic acid and the thiol group of coenzyme A .
Industrial Production Methods
Industrial production of arachidonoyl CoA (triammonium) typically involves the extraction of arachidonic acid from natural sources, followed by its enzymatic conversion to arachidonoyl-CoA. The process may include steps such as purification, concentration, and stabilization to ensure the high purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Arachidonoyl CoA (triammonium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form eicosanoids, which are signaling molecules involved in inflammatory responses.
Reduction: It can be reduced to form arachidonic acid.
Substitution: It can undergo substitution reactions to form different arachidonoyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as cytochrome P450 enzymes for oxidation reactions.
Reducing agents: Such as NADPH for reduction reactions.
Substituting agents: Such as amino acids for substitution reactions.
Major Products Formed
The major products formed from these reactions include eicosanoids, arachidonic acid, and various arachidonoyl derivatives .
Scientific Research Applications
Arachidonoyl CoA (triammonium) has a wide range of scientific research applications, including:
Mechanism of Action
Arachidonoyl CoA (triammonium) exerts its effects by interacting with specific molecular targets and pathways. It directly interacts with FadR to inhibit binding at its DNA targets, thereby regulating gene expression . Additionally, it serves as a substrate for the synthesis of eicosanoids, which are involved in various physiological processes such as inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to arachidonoyl CoA (triammonium) include:
Arachidonic acid: The precursor of arachidonoyl CoA.
Eicosatetraenoyl-CoA: Another unsaturated fatty acyl-CoA with similar properties.
Arachidonoyl amino acids: Derivatives of arachidonoyl CoA used in various biochemical applications.
Uniqueness
Arachidonoyl CoA (triammonium) is unique due to its specific role in the synthesis of arachidonoyl amino acids and its direct interaction with FadR, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C41H75N10O17P3S |
---|---|
Molecular Weight |
1105.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate;azane |
InChI |
InChI=1S/C41H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/b9-8-,12-11-,15-14-,18-17-;;;/t30-,34-,35-,36+,40-;;;/m1.../s1 |
InChI Key |
WINHAGOPPOAZSF-ZTNAEKLESA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
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